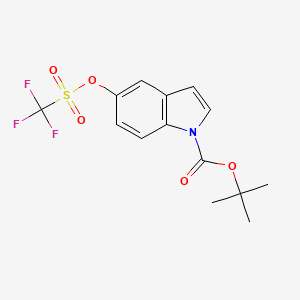

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate

Description

Functional Group Interactions

- Boc Protecting Group : The tert-butoxycarbonyl moiety sterically shields the indole nitrogen, preventing undesired nucleophilic attacks or oxidation. Its carbonyl group (C=O) exhibits a characteristic infrared absorption at ~1,700 cm⁻¹, while the tert-butyl protons resonate as a singlet at δ 1.4–1.5 ppm in ¹H NMR spectra.

- Indole Core : The aromatic indole system displays π-π stacking interactions and intramolecular charge transfer, with distinct ¹H NMR signals for H2 (δ 7.3–7.5 ppm) and H3 (δ 7.6–7.8 ppm). Substitution at C5 introduces asymmetry, splitting the indole proton signals into complex multiplets.

- Triflate Leaving Group : The trifluoromethanesulfonate group’s strong electron-withdrawing nature polarizes the C5–O bond, as evidenced by a downfield-shifted ¹⁹F NMR signal at δ −76 to −78 ppm. The sulfonate’s three equivalent fluorine atoms produce a quartet in ¹³C NMR (δ 120–122 ppm, JCF ≈ 318 Hz).

Properties

Molecular Formula |

C14H14F3NO5S |

|---|---|

Molecular Weight |

365.33 g/mol |

IUPAC Name |

tert-butyl 5-(trifluoromethylsulfonyloxy)indole-1-carboxylate |

InChI |

InChI=1S/C14H14F3NO5S/c1-13(2,3)22-12(19)18-7-6-9-8-10(4-5-11(9)18)23-24(20,21)14(15,16)17/h4-8H,1-3H3 |

InChI Key |

YQRXCLOBZMNAAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Conditions

The most common method involves reacting N-Boc-5-hydroxyindole with trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base. Key steps include:

- Base : N,N-Diisopropylethylamine (DIPEA) or pyridine.

- Solvent : Dichloromethane (DCM) or acetonitrile (MeCN).

- Temperature : 0°C to room temperature.

- Dissolve N-Boc-5-hydroxyindole (1.0 mmol) in anhydrous DCM (5 mL).

- Cool to 0°C and add DIPEA (3.0 mmol).

- Slowly add Tf2O (1.5 mmol) dropwise.

- Stir for 2–4 hours at room temperature.

- Quench with saturated NaHCO3, extract with DCM, and purify via flash chromatography.

Optimization Studies

- Solvent Effects : MeCN improves reaction homogeneity, while DCM minimizes side reactions like over-triflation.

- Stoichiometry : Excess Tf2O (1.5–2.0 equiv.) ensures complete conversion.

- Scavengers : Addition of molecular sieves prevents hydrolysis of Tf2O.

Two-Chamber Reactor Approach

Methodology

This method separates the triflating agent and substrate to control exothermicity (adapted from):

- Chamber A : Tf2O and a fluoride source (e.g., KHF2).

- Chamber B : N-Boc-5-hydroxyindole, DIPEA, and internal standard (trifluorotoluene).

- Mixing : Combine chambers after pre-cooling to 0°C.

Advantages :

Alternative Triflating Agents

N-Phenyltrifluoromethanesulfonimide (PhNTf2)

PhNTf2 serves as a milder triflating agent, suitable for acid-sensitive substrates:

Comins’ Reagent

Used for sterically hindered substrates:

- Reaction : N-Boc-5-hydroxyindole, Comins’ reagent (2.0 equiv.), and 2,6-lutidine in THF.

- Yield : 70–78%.

Challenges and Solutions

Competing Reactions

- N-Triflation : Minimized by using bulky bases (e.g., DIPEA) to deprotonate the hydroxyl group selectively.

- Boc Deprotection : Avoided by maintaining low temperatures (<25°C).

Data Tables

Table 1: Comparison of Triflation Methods

Table 2: Solvent Optimization for Direct Triflation

| Solvent | Reaction Time (h) | Purity (%) | Yield (%) |

|---|---|---|---|

| DCM | 2 | 98 | 85 |

| MeCN | 4 | 95 | 82 |

| THF | 6 | 90 | 70 |

Chemical Reactions Analysis

Types of Reactions

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base like pyridine or triethylamine.

Deprotection Reactions: Common reagents include trifluoroacetic acid, hydrochloric acid, and other strong acids.

Major Products Formed

Substitution Reactions: The major products are the substituted indole derivatives where the trifluoromethanesulfonate group has been replaced by the nucleophile.

Deprotection Reactions: The major product is the deprotected indole derivative with a free amine group.

Scientific Research Applications

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of indole derivatives.

Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those targeting biological pathways involving indole derivatives.

Chemical Biology: It can be used in the study of biological systems where indole derivatives play a role, such as in the synthesis of tryptophan analogs.

Mechanism of Action

The mechanism of action of N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate primarily involves its role as a protecting group and a leaving group in chemical reactions. The Boc group protects the indole nitrogen during synthetic steps and can be removed under acidic conditions to reveal the free amine.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Yields and Conditions

| Compound | Yield | Reaction Time | Temperature |

|---|---|---|---|

| N-(t-Boc)-5-indolyl triflate | 97% | 14 h | rt |

| N-(4-Benzoylphenyl)-5-fluoroindole carboxamide | 37.5% | 6 h | 190°C |

| 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]indole carboxamide | 10% | 20 h | 150°C |

Table 2: Functional Group Impact on Properties

Biological Activity

N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate (commonly referred to as Boc-5-indolyl triflate) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₄H₁₄F₃NO₅S

- Molecular Weight : 365.33 g/mol

- Structure : The compound features a trifluoromethanesulfonate group which enhances its reactivity, particularly in nucleophilic substitution reactions.

The biological activity of Boc-5-indolyl triflate is primarily attributed to its ability to act as an electrophile in various chemical reactions, facilitating the formation of indole derivatives that exhibit diverse pharmacological effects. The triflate group is known for its excellent leaving ability, making Boc-5-indolyl triflate a valuable intermediate in synthetic organic chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives, including those derived from Boc-5-indolyl triflate. Indole compounds have shown promising activity against various bacterial strains, including:

- Staphylococcus aureus (both methicillin-sensitive and resistant strains)

- Escherichia coli

- Pseudomonas aeruginosa

For instance, a study demonstrated that indole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 9.375 µg/mL to 150 µg/mL against tested strains .

Anticancer Properties

Indole-based compounds have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases. Specific indole derivatives have been shown to inhibit the growth of colon cancer cell lines by inducing G2/M phase arrest .

Study 1: Antimycobacterial Activity

A series of indole derivatives were evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The study found that certain indole compounds could inhibit the growth of Mtb at low micromolar concentrations, demonstrating their potential as therapeutic agents against tuberculosis .

Study 2: Synthesis and Activity Correlation

In a comprehensive study on bisindolic compounds, researchers synthesized various derivatives and assessed their biological activities. The results indicated that modifications to the indole structure significantly influenced antimicrobial potency and cytotoxicity against cancer cell lines. For example, specific substitutions enhanced activity against resistant bacterial strains .

Data Table: Biological Activities of Indole Derivatives

Q & A

Basic: What are the key synthetic routes for preparing N-(t-Butoxycarbonyl)-5-indolyl trifluoromethanesulfonate?

The synthesis typically involves two primary steps:

- Protection of the indole amine : The t-Boc (tert-butoxycarbonyl) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or pyridine) to shield the amine from undesired reactivity .

- Triflate introduction : The 5-hydroxyindole derivative reacts with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine or 2,6-lutidine) to form the triflate ester. This step is critical due to the triflate group’s sensitivity to moisture, requiring anhydrous conditions .

Methodological Note : Monitor reaction progress via TLC or LC-MS, and purify the product using column chromatography (silica gel, hexane/ethyl acetate gradient).

Basic: What roles do the t-Boc and trifluoromethanesulfonate groups play in reactions?

- t-Boc group : Protects the indole nitrogen during multi-step syntheses, preventing unwanted side reactions (e.g., alkylation or oxidation). It is selectively removed under acidic conditions (e.g., TFA or HCl in dioxane) without disrupting the triflate group .

- Triflate group : Acts as a superior leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) due to its strong electron-withdrawing nature, enabling efficient formation of C–C or C–N bonds .

Key Reference : Triflates derived from heterocycles like indole exhibit higher reactivity compared to aryl halides in palladium-catalyzed couplings .

Advanced: How can researchers optimize cross-coupling reactions involving this compound?

Challenges : Low yields may arise from steric hindrance (t-Boc group) or competing side reactions (e.g., triflate hydrolysis).

Optimization Strategies :

- Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for improved steric tolerance .

- Solvent and temperature : Anhydrous THF or toluene at 80–100°C enhances stability and reaction kinetics.

- Additives : Include Cs₂CO₃ or K₃PO₄ to neutralize acid byproducts and stabilize intermediates .

Data-Driven Approach : Perform a Design of Experiments (DoE) to screen ligand/catalyst combinations and reaction times.

Advanced: How should the compound be stored to ensure stability?

- Storage conditions : Store under inert gas (Ar or N₂) at –20°C in airtight, desiccated containers. Triflates degrade rapidly in humid environments, leading to hydrolysis to the corresponding alcohol .

- Handling : Use anhydrous solvents and gloveboxes for weighing. Pre-dry glassware at 120°C before use.

Validation : Monitor purity via ¹⁹F NMR; triflate degradation produces free triflic acid (δ –78 ppm) .

Advanced: How can researchers identify and address contradictory data in reactivity studies?

Case Example : Discrepancies in Suzuki coupling yields reported in literature.

Resolution Steps :

Reproduce conditions : Verify catalyst loading, solvent purity, and substrate ratios.

Byproduct analysis : Use LC-MS or GC-MS to detect undesired pathways (e.g., protodeboronation or homocoupling).

Mechanistic studies : Conduct kinetic isotope effects (KIEs) or DFT calculations to probe rate-determining steps .

Documentation : Maintain detailed logs of reaction parameters (e.g., stirring rate, degassing methods) to identify variability sources.

Advanced: What analytical techniques are recommended for characterizing reaction intermediates and byproducts?

- NMR Spectroscopy :

- ¹H/¹³C NMR for structural confirmation (e.g., Boc group protons at δ 1.2–1.5 ppm).

- ¹⁹F NMR to verify triflate integrity (δ –74 to –76 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ions and detect trace impurities.

- HPLC : Reverse-phase chromatography to quantify purity and isolate minor byproducts.

Case Study : In a recent study, LC-MS identified a de-Boc byproduct (m/z = [M – Boc + H]⁺), prompting stricter anhydrous protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.